Quinoline-2,4-dicarboxylic acid

Beschreibung

The exact mass of the compound 2,4-Quinolinedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Quinoline-2,4-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-2,4-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

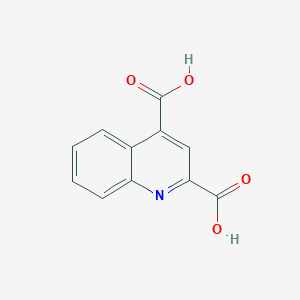

Structure

3D Structure

Eigenschaften

IUPAC Name |

quinoline-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-10(14)7-5-9(11(15)16)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGZDTDZZDLVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277539 | |

| Record name | Quinoline-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-57-9 | |

| Record name | 2,4-Quinolinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of Quinoline-2,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoline-2,4-dicarboxylic Acid

Quinoline-2,4-dicarboxylic acid, historically known as kynurenic acid, is a molecule of significant interest in the scientific community, particularly in the fields of neuroscience and medicinal chemistry. First isolated from dog urine in the 19th century, its role as a broad-spectrum antagonist of ionotropic glutamate receptors has cemented its importance in the study of neurodegenerative diseases.[1] The quinoline scaffold itself is a cornerstone in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. This guide provides an in-depth exploration of the foundational, historical methods for the chemical synthesis of quinoline-2,4-dicarboxylic acid, offering a valuable perspective for researchers engaged in the design and development of novel therapeutics.

The Doebner Reaction: A Three-Component Condensation Approach

First reported by Oscar Doebner in 1887, the Doebner reaction is a classic three-component condensation for the synthesis of quinoline-4-carboxylic acids.[2][3][4] While not directly yielding the 2,4-dicarboxylic acid in its most common form, a variation of this method provides a conceptual basis for its formation. The reaction typically involves an aniline, an aldehyde, and pyruvic acid.[2][3]

Causality Behind Experimental Choices

The Doebner reaction's ingenuity lies in its convergent nature, assembling the quinoline core from simple, readily available precursors. The choice of an aniline derivative allows for the introduction of substituents onto the benzene portion of the quinoline ring. The aldehyde component ultimately forms the C2-position of the quinoline, and pyruvic acid provides the carbon atoms for the C3 and C4 positions, with the latter bearing the carboxylic acid group. The reaction is typically acid-catalyzed, which facilitates both the initial imine formation and the subsequent cyclization.

Reaction Mechanism

The mechanism of the Doebner reaction is thought to proceed through the initial formation of a Schiff base from the aniline and the aldehyde. This is followed by the reaction with the enol form of pyruvic acid. An intramolecular electrophilic substitution on the aniline ring then leads to a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline-4-carboxylic acid.

Caption: Proposed mechanism of the Doebner reaction.

Historical Protocol: A Conceptual Reconstruction

Materials:

-

Aniline

-

Formaldehyde (37% aqueous solution)

-

Pyruvic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve pyruvic acid in ethanol.

-

Add the aqueous formaldehyde solution to the flask.

-

Gently heat the mixture to reflux for a short period.

-

Add aniline to the reaction mixture.

-

Continue to reflux the mixture for several hours.

-

Upon cooling, the product is expected to precipitate from the solution.

-

Collect the solid product by filtration and purify by recrystallization from a suitable solvent.

The Pfitzinger Reaction: A Versatile Route from Isatin

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a highly effective method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group.[5] A key feature of this reaction is that when pyruvic acid is used as the carbonyl component, it directly yields quinoline-2,4-dicarboxylic acid.[6]

Causality Behind Experimental Choices

The Pfitzinger reaction offers a distinct advantage in its ability to directly construct the quinoline-2,4-dicarboxylic acid core. Isatin serves as a pre-functionalized starting material, containing the nitrogen atom and the benzene ring of the final quinoline product. The reaction is typically performed under basic conditions, which facilitates the opening of the isatin ring to form an isatoic acid derivative. This intermediate then condenses with the carbonyl compound.

Reaction Mechanism

The reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then reacts with the enolate of pyruvic acid. Subsequent intramolecular condensation and dehydration lead to the formation of the quinoline ring system.

Caption: Mechanism of the Pfitzinger reaction for quinoline-2,4-dicarboxylic acid.

Historical Protocol: Pfitzinger's Synthesis

The following protocol is based on the principles described by Pfitzinger and subsequent practitioners of this reaction for the synthesis of quinoline-2,4-dicarboxylic acid.

Materials:

-

Isatin

-

Pyruvic acid

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

In a suitable reaction vessel, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add isatin to the basic solution and heat the mixture to facilitate ring opening.

-

Slowly add pyruvic acid to the reaction mixture.

-

Reflux the resulting solution for an extended period, typically several hours, to ensure complete reaction.

-

After the reaction is complete, cool the mixture and dilute with water.

-

Acidify the solution with hydrochloric acid to precipitate the crude quinoline-2,4-dicarboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or acetic acid.

Comparative Analysis of Historical Synthesis Methods

| Feature | Doebner Reaction (Conceptual) | Pfitzinger Reaction |

| Starting Materials | Aniline, Formaldehyde, Pyruvic Acid | Isatin, Pyruvic Acid |

| Key Intermediate | Schiff base, Dihydroquinoline | Isatoic acid derivative |

| Reaction Conditions | Typically acidic | Typically basic |

| Product | Quinoline-4-carboxylic acid (conceptual for the di-acid) | Quinoline-2,4-dicarboxylic acid |

| Advantages | Convergent, uses simple starting materials | Direct synthesis of the target molecule |

| Limitations | May require a separate step to introduce the C2-carboxyl group | Requires the synthesis of isatin as a starting material |

Conclusion: A Legacy of Synthetic Innovation

The historical syntheses of quinoline-2,4-dicarboxylic acid developed by Doebner and Pfitzinger represent significant milestones in heterocyclic chemistry. These methods not only provided access to a key neuroactive compound but also laid the groundwork for the synthesis of a vast array of quinoline derivatives with diverse applications. For contemporary researchers, an understanding of these classical reactions offers valuable insights into the fundamental principles of quinoline synthesis and serves as an inspiration for the development of novel, more efficient synthetic strategies. The enduring relevance of these century-old methods is a testament to the ingenuity of their discoverers and the timeless importance of the quinoline scaffold in the pursuit of new scientific frontiers.

References

-

Doebner, O. (1887). Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie, 242(3), 265–299. [Link]

-

Doebner reaction. In Wikipedia. [Link]

-

Pfitzinger Quinoline Synthesis. Name Reaction. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

-

Kynurenic acid. In Wikipedia. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

The Pfitzinger Reaction. (Review). ResearchGate. [Link]

-

Synthesis and sources of kynurenic acid. A summary of the synthetic... ResearchGate. [Link]

-

Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). [Link]

-

The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers in Molecular Biosciences. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

-

The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Semantic Scholar. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

- Preparation method for quinoline-4-carboxylic acid derivative.

-

Justus Liebigs Annalen der Chemie. In Wikipedia. [Link]

-

Pfitzinger quinoline synthesis. ResearchGate. [Link]

-

Liebigs Annalen. In Wikipedia, wolna encyklopedia. [Link]

-

Annalen der Chemie. In Wikisource. [Link]

-

Catalog Record: Justus Liebig's Annalen der Chemie. HathiTrust Digital Library. [Link]

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

-

ISSN 0075-4617 (Print) | Justus Liebigs Annalen der Chemie. The ISSN Portal. [Link]

Sources

- 1. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Doebner reaction - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

fundamental chemical properties of quinoline-2,4-dicarboxylic acid

An In-Depth Technical Guide to the Fundamental Chemical Properties of Quinoline-2,4-dicarboxylic Acid

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-2,4-dicarboxylic acid (CAS 5323-57-9) is a pivotal heterocyclic compound featuring a quinoline nucleus functionalized with two carboxylic acid groups. This structure imparts a unique combination of acidity, aromaticity, and metal-chelating potential, making it a valuable building block in medicinal chemistry and materials science. Derivatives have shown promise as cytotoxic agents against cancer cells and as inhibitors of key neurological targets like the glutamate vesicular transport system.[1][2] Despite its significance, a comprehensive, publicly available dataset of its core physicochemical properties is notably scarce. This guide synthesizes the available information, addresses critical data gaps through reasoned analysis based on chemical principles and analogous structures, and provides detailed, field-proven protocols for the experimental determination of these fundamental properties. Our objective is to provide researchers with a foundational understanding and a practical framework for utilizing this compound with scientific rigor.

Core Molecular and Physical Properties

Quinoline-2,4-dicarboxylic acid is a solid, crystalline compound at standard conditions.[3] The fusion of a benzene ring with a pyridine ring creates the quinoline scaffold, an electron-deficient aromatic system that influences the reactivity of its substituents. The two carboxylic acid groups at the C2 and C4 positions are the primary drivers of the molecule's acidity and its potential for forming salts, esters, and coordinating with metal ions.[3]

Structural and Physical Data Summary

The known quantitative data for quinoline-2,4-dicarboxylic acid are summarized below. It is critical to note the absence of experimentally verified pKa values and quantitative solubility data in publicly accessible literature, representing a significant knowledge gap for researchers.

| Property | Data | Source(s) |

| CAS Number | 5323-57-9 | [4][5] |

| Molecular Formula | C₁₁H₇NO₄ | [4][5] |

| Molecular Weight | 217.18 g/mol | [4][5] |

| Appearance | Solid | [3] |

| Melting Point | 229 °C | [4] |

| Storage Temperature | 2-30°C | [4] |

Chemical Structure

The structural formula of quinoline-2,4-dicarboxylic acid is presented below. The numbering convention for the quinoline ring is standardized, with the nitrogen atom at position 1.

Caption: 2D structure of quinoline-2,4-dicarboxylic acid.

Acidity and Ionization Behavior (pKa)

The pKa values are arguably the most critical chemical property for a dicarboxylic acid, governing its solubility, charge state, and interaction with biological targets at physiological pH. Due to the presence of two carboxylic acid groups and a basic nitrogen atom, the molecule has multiple ionization states.

Expertise & Causality:

-

pKa₁: The first dissociation corresponds to the most acidic proton. This is expected to be the proton on the C2-carboxylic acid. The proximity to the electron-withdrawing quinoline nitrogen atom significantly increases its acidity (lowers its pKa) compared to a typical benzoic acid (pKa ~4.2).

-

pKa₂: The second dissociation is from the C4-carboxylic acid. It will be less acidic (have a higher pKa) than the first due to the electrostatic repulsion from the newly formed carboxylate anion at the C2 position.

-

pKa₃ (Protonation): The quinoline nitrogen is basic and can be protonated under acidic conditions. Its basicity is lower than that of pyridine (pKa ~5.2) due to the fused benzene ring.

Data Gap Analysis: No experimental pKa values for quinoline-2,4-dicarboxylic acid have been found in a thorough literature review. A predicted pKa₁ of 2.14 has been noted, but this lacks experimental validation and does not account for the second dissociation.[6]

Caption: Conceptual deprotonation pathway of quinoline-2,4-dicarboxylic acid.

Protocol: Experimental Determination of pKa by Potentiometric Titration

To address the data gap, the following robust protocol for potentiometric titration is recommended. This method is the gold standard for pKa determination and provides high-precision results.

Trustworthiness: This protocol incorporates calibration, ionic strength control, and an inert atmosphere to ensure data is reproducible and accurate. The resulting titration curve is self-validating; its shape, with two distinct inflection points, will confirm the presence of two acidic protons and allow for the calculation of their respective pKa values.

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).

-

Solution Preparation:

-

Titrant: Prepare a standardized solution of ~0.1 M carbonate-free sodium hydroxide (NaOH).

-

Analyte: Accurately prepare an aqueous solution of quinoline-2,4-dicarboxylic acid (e.g., 20 mL of a 1 mM solution). If aqueous solubility is low, a co-solvent like methanol may be used, but the results will be for that specific solvent system.

-

Ionic Strength: Add a background electrolyte (e.g., potassium chloride, KCl) to maintain a constant ionic strength of 0.15 M.

-

-

Titration Procedure:

-

Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere during the titration.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Add small, precise aliquots (e.g., 0.05 mL) of the standardized NaOH titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately locate the two equivalence points (V_eq1 and V_eq2).

-

The pKa₁ is equal to the pH at the half-equivalence point (V_eq1 / 2).

-

The pKa₂ is equal to the pH at the point halfway between the first and second equivalence points ((V_eq1 + V_eq2) / 2).

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Solubility Profile

Data Gap Analysis: Quantitative solubility data for quinoline-2,4-dicarboxylic acid in common laboratory solvents is not available. Based on its structure—a rigid, aromatic core with two polar carboxylic acid groups—a qualitative assessment can be made:

-

Aqueous Solubility: Expected to be low. While the carboxylic acids can hydrogen bond with water, the large, hydrophobic quinoline ring will limit solubility.

-

Polar Aprotic Solvents (DMSO, DMF): Expected to have good solubility, as these solvents can effectively solvate both the polar and nonpolar regions of the molecule.

-

Alcohols (Ethanol, Methanol): Expected to have moderate solubility.

For context, the related quinoline-4-carboxylic acid has a reported solubility of 34 mg/mL in DMSO.[7] It is anticipated that the subject compound will have similar or slightly higher solubility in DMSO due to the presence of a second carboxylic acid group.

Protocol: Experimental Determination of Quantitative Solubility

A standard shake-flask method can be employed to determine solubility.

Methodology:

-

Add an excess amount of solid quinoline-2,4-dicarboxylic acid to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Carefully extract a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC with a UV detector, by comparing the response to a standard curve of known concentrations.

Spectroscopic Signature

Data Gap Analysis: No published ¹H NMR, ¹³C NMR, or detailed FT-IR spectra for the free acid are readily available. The following sections describe the expected spectroscopic features based on the molecule's structure.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

-

Carboxylic Protons (-COOH): A very broad singlet is expected far downfield, likely >13 ppm, due to the acidic protons. This signal may be exchangeable with D₂O.

-

Aromatic Protons (Quinoline Ring):

-

There are 5 protons on the quinoline ring system.

-

H3: A singlet is expected for the proton at the C3 position, located between the two carboxyl groups.

-

H5, H6, H7, H8: These four protons on the benzene portion of the ring will appear as a complex multiplet pattern of doublets and triplets between ~7.5 and 9.0 ppm. The specific coupling patterns and shifts will depend on their electronic environment.

-

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

-

Carbonyl Carbons (-COOH): Two signals are expected in the range of 165-175 ppm.

-

Aromatic Carbons: Nine distinct signals are expected in the aromatic region (~120-150 ppm). Quaternary carbons (C2, C4, C4a, C8a) will likely have weaker intensities than protonated carbons.

Predicted FT-IR Spectrum (KBr Pellet)

-

O-H Stretch: A very broad and strong absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

-

C-H Stretch (Aromatic): Weak to medium sharp peaks are expected just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.

-

C=C and C=N Stretches (Aromatic): Multiple sharp, medium-intensity bands are expected in the 1450-1620 cm⁻¹ region.

-

Fingerprint Region: A complex pattern of bands below 1400 cm⁻¹ will be unique to the molecule's structure.

Synthesis and Reactivity

Key Synthetic Routes

Several methods have been established for the synthesis of quinoline-2,4-dicarboxylic acid and its derivatives:

-

Pfitzinger Reaction: A classic and efficient method involving the condensation of isatin with sodium pyruvate under basic conditions, often facilitated by microwave irradiation to improve yields and reduce reaction times.[8]

-

Modified Doebner-von Miller Pathway: This approach has been used to synthesize a library of substituted quinoline-2,4-dicarboxylic acids for biological screening.[2]

-

Oxidation: A patented method describes the synthesis via the oxidation of 2-vinyl-4-quinoline carboxylic acid using potassium permanganate.[9]

-

Metal-Free Synthesis: Modern methods include one-pot protocols using aryl amines and acetylenedicarboxylates with an iodine catalyst, offering an eco-friendly alternative.[4]

Chemical Reactivity

The reactivity is dominated by its functional groups:

-

Carboxylic Acids: The two -COOH groups are the primary sites for reaction. They can be readily converted to esters, amides, or acid chlorides, making the molecule a versatile scaffold for building more complex structures in drug discovery.[3]

-

Metal Chelation: The nitrogen atom and the carboxylate groups can act as coordination sites for metal ions, a property useful in the development of catalysts or metal-based therapeutics.[3]

-

Aromatic Ring: The quinoline ring itself can undergo electrophilic substitution, although it is deactivated by the electron-withdrawing carboxylic acid groups.

Conclusion

Quinoline-2,4-dicarboxylic acid is a compound of significant scientific interest, yet it is characterized by a surprising lack of fundamental experimental data in the public domain. This guide has consolidated the known information and, more importantly, provided a clear, expert-driven framework for addressing the existing data gaps in acidity, solubility, and spectroscopic properties. By following the detailed protocols herein, researchers can confidently characterize this molecule, ensuring the integrity and reproducibility of their work and unlocking its full potential in the development of novel therapeutics and materials.

References

-

Barman, U. et al. (2018). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry. [Link]

- Google Patents.

-

Carrigan, C. N. et al. (1999). Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Zhu, J. et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID(46185-24-4) 1H NMR [m.chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. scbt.com [scbt.com]

- 6. keyorganics.net [keyorganics.net]

- 7. selleckchem.com [selleckchem.com]

- 8. "Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4/-dimethy" by Mahasin F. Alias and Sahar I. Omran [bsj.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

spectroscopic characterization of quinoline-2,4-dicarboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of Quinoline-2,4-dicarboxylic Acid

Introduction: The Molecular Blueprint of a Versatile Scaffold

Quinoline-2,4-dicarboxylic acid, a key heterocyclic compound, represents a significant scaffold in medicinal chemistry and materials science. Its rigid structure, featuring two carboxylic acid groups, makes it a compelling building block for novel therapeutic agents and functional materials.[1][2][3] The biological activities of quinoline derivatives are diverse, ranging from antimicrobial and antifungal to anticancer properties.[4] Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its interactions in complex biological systems. This guide provides an in-depth exploration of the core spectroscopic techniques used to elucidate the structure and properties of quinoline-2,4-dicarboxylic acid, grounded in established scientific principles and practical, field-proven methodologies.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of organic molecules. For quinoline-2,4-dicarboxylic acid, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of quinoline-2,4-dicarboxylic acid is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two carboxylic acid groups. The protons on the benzene portion of the quinoline ring will typically appear as a complex multiplet system. The proton at position 3, situated between the two carboxylic acid groups, will likely be significantly deshielded and appear at a downfield chemical shift. The acidic protons of the two carboxyl groups will be observable as broad singlets, often far downfield, and their position can be highly dependent on the solvent and concentration.

B. ¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal ten distinct signals, corresponding to the ten carbon atoms in the quinoline-2,4-dicarboxylic acid molecule. The carbons of the two carboxylic acid groups (C2 and C4) will be the most downfield signals due to the strong deshielding effect of the attached oxygen atoms. The quaternary carbons and the carbons adjacent to the nitrogen atom will also exhibit characteristic downfield shifts.[5] Two-dimensional NMR techniques, such as HSQC, can be employed to correlate the proton and carbon signals, providing definitive assignments.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve approximately 5-10 mg of quinoline-2,4-dicarboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). Deuterated DMSO is often preferred for its ability to dissolve carboxylic acids and to observe the exchangeable carboxylic acid protons.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[6][7]

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 256-1024 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).[8]

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

A. Ionization Techniques and Expected Fragmentation

For quinoline-2,4-dicarboxylic acid, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.[9]

-

Electron Ionization (EI) : In EI-MS, the molecular ion ([M]⁺•) is expected to be observed. The primary fragmentation pathways involve the loss of the carboxylic acid groups.[9][10]

-

Electrospray Ionization (ESI) : In positive-ion mode ESI, the protonated molecule ([M+H]⁺) will be readily formed. In negative-ion mode, the deprotonated molecule ([M-H]⁻) will be observed. Tandem mass spectrometry (MS/MS) of the parent ion will induce fragmentation, primarily through the loss of CO₂ and H₂O.[9]

Table 1: Predicted Key Fragment Ions in Mass Spectrometry

| m/z (relative abundance) | Assignment | Description |

| 217 | [M]⁺• | Molecular Ion (in EI) |

| 218 | [M+H]⁺ | Protonated Molecular Ion (in ESI+) |

| 173 | [M - CO₂]⁺• | Loss of carbon dioxide |

| 172 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 128 | [M - COOH - CO₂]⁺ | Subsequent loss of CO₂ |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of quinoline-2,4-dicarboxylic acid (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Chromatography :

-

Employ a reverse-phase C18 column.

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte for positive-ion ESI.[6]

-

-

Mass Spectrometry :

-

Couple the liquid chromatograph to a mass spectrometer equipped with an ESI source.

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Perform MS/MS analysis on the parent ion to confirm fragmentation patterns.

-

Visualization of Key MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation pathway.

III. Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For quinoline-2,4-dicarboxylic acid, the IR spectrum is dominated by the vibrations of the carboxylic acid groups and the aromatic quinoline core.

A. Characteristic Vibrational Frequencies

The IR spectrum will exhibit several key absorption bands:[11][12]

-

O-H Stretch : A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimers.

-

C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[7]

-

C=C and C=N Stretches : Aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretch and O-H Bend : These vibrations are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

-

C-H Bends : Out-of-plane C-H bending vibrations of the aromatic ring will be observed in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern.[13]

Table 2: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3300-2500 | O-H stretch | Broad, strong; characteristic of carboxylic acid |

| 1725-1700 | C=O stretch | Strong, sharp |

| 1600-1450 | C=C, C=N stretch | Medium to strong; aromatic ring vibrations |

| 1300-1200 | C-O stretch | Strong |

| 900-675 | C-H bend | Medium to strong; out-of-plane bending |

Experimental Protocol: FTIR Analysis

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

IV. UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The quinoline ring system, being aromatic, exhibits characteristic π–π* electronic transitions.[11]

A. Expected Absorption Maxima

Quinoline-2,4-dicarboxylic acid is expected to show strong absorption bands in the UV region. The spectrum will likely display multiple bands corresponding to π–π* transitions within the quinoline aromatic system. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity.[14] Generally, quinoline derivatives show complex absorption patterns between 250 and 350 nm.[1][7]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the sample spectrum over a wavelength range of approximately 200-400 nm.

-

V. Comprehensive Characterization Workflow

The synergistic use of these spectroscopic techniques provides a self-validating system for the unambiguous identification and characterization of quinoline-2,4-dicarboxylic acid.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The is a multi-faceted process that relies on the complementary information provided by NMR, MS, IR, and UV-Vis techniques. By following rigorous experimental protocols and applying fundamental principles of spectral interpretation, researchers can confidently determine the structure, purity, and properties of this important molecule, paving the way for its application in drug discovery and materials science.

References

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

-

Carrigan, C. N., et al. (1999). Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system. Bioorganic & Medicinal Chemistry Letters, 9(17), 2607-12. Available at: [Link]

-

Spiteller, G. (1985). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 39(2), 253-259. Available at: [Link]

-

Cherry, C. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available at: [Link]

-

Costakes, G., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 12(11), 1746-1754. Available at: [Link]

-

ResearchGate. (n.d.). 10000 PDFs | Review articles in DICARBOXYLIC ACIDS. Available at: [Link]

-

Kumar, A., et al. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. Journal of the Indian Chemical Society, 102(4), 101452. Available at: [Link]

-

Kumar, A. T. K., et al. (2018). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 16(29), 5303-5307. Available at: [Link]

-

Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000232). Available at: [Link]

-

Ahuja, I. S., & Yadava, C. L. (1971). Infrared Spectra of Quinoline and its addition compounds with certain inorganic halides. Zeitschrift für anorganische und allgemeine Chemie, 384(1), 105-108. Available at: [Link]

-

Al-Jibouri, M. H. A. (2015). FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Available at: [Link]

-

Singh, S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15478. Available at: [Link]

-

Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Available at: [Link]

-

TSI Journals. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2), 122. Available at: [Link]

-

Brandan, S. A., et al. (2018). Spectroscopic Studies and Vibrational Analysis of Quinic Acid by Using DFT Calculations and the SQM Approach. Journal of Physical Chemistry & Biophysics, 8(4). Available at: [Link]

-

Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. 36th Annual Lunar and Planetary Science Conference. Available at: [Link]

-

Santos, G., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. ResearchGate. Available at: [Link]

-

Arjunan, V., et al. (2014). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 6(5), 1-15. Available at: [Link]

-

Ukrainets, I. V., et al. (2014). ¹H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available at: [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Quinaldic acid (HMDB0000842). Available at: [Link]

-

SpectraBase. (n.d.). 1-methyl-4-phenyl-2H-quinoline-2,3-dicarboxylic acid diethyl ester - Optional[MS (GC)] - Spectrum. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a ‘turn-off' fluorescence approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempap.org [chempap.org]

- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iosrjournals.org [iosrjournals.org]

- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 14. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Quinoline-2,4-dicarboxylic Acid: A Technical Guide for Researchers

Abstract

Quinoline-2,4-dicarboxylic acid is a molecule of significant interest in medicinal chemistry and materials science, yet a comprehensive understanding of its solubility profile in common organic solvents remains a notable gap in the available scientific literature. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the theoretical and practical aspects of the solubility of quinoline-2,4-dicarboxylic acid. While quantitative experimental data is sparse, this document offers a robust framework for approaching its solubility, including a detailed experimental protocol for its determination, an analysis of the key factors influencing solubility, and a review of the solubility of analogous compounds to provide a predictive context.

Introduction: The Significance of Quinoline-2,4-dicarboxylic Acid

Quinoline-2,4-dicarboxylic acid, a heterocyclic compound featuring a fused benzene and pyridine ring with two carboxylic acid functional groups, presents a versatile scaffold for chemical synthesis.[1] Its structural motifs are found in numerous biologically active compounds, making it a valuable building block in the development of novel therapeutics.[1] The dual carboxylic acid moieties also suggest its potential as a ligand in coordination chemistry and for the synthesis of metal-organic frameworks (MOFs). A thorough understanding of its solubility is paramount for its practical application in these fields, as it directly impacts reaction kinetics, purification strategies, formulation development, and bioavailability.

Physicochemical Properties

A summary of the known physicochemical properties of quinoline-2,4-dicarboxylic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇NO₄ | [2] |

| Molecular Weight | 217.18 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 229 °C | [2] |

Understanding the Solubility Profile: A Theoretical Perspective

In the absence of extensive empirical data, a theoretical analysis of the molecular structure of quinoline-2,4-dicarboxylic acid provides valuable insights into its expected solubility in various organic solvents.

The molecule's solubility is primarily governed by the interplay of two key structural features:

-

The Polar Carboxylic Acid Groups: The two -COOH groups are capable of acting as both hydrogen bond donors and acceptors. This confers a high degree of polarity to the molecule and suggests a greater affinity for polar solvents.

-

The Aromatic Quinoline Core: The fused aromatic ring system is nonpolar and will contribute to solubility in less polar organic solvents through van der Waals interactions.

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively solvate the molecule through strong dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid groups.

-

Moderate Solubility: Likely in polar protic solvents like methanol and ethanol. While these solvents can engage in hydrogen bonding, the energetic cost of disrupting the solvent's own hydrogen-bonding network may be a limiting factor.

-

Low to Negligible Solubility: Anticipated in nonpolar solvents such as hexane and toluene, where the dominant intermolecular forces would be weak van der Waals interactions, insufficient to overcome the strong cohesive forces within the crystalline lattice of the dicarboxylic acid.

Comparative Solubility Data of Analogous Compounds

To provide a quantitative frame of reference, the reported solubility of structurally related quinoline and pyridine carboxylic acids is presented in Table 2. It is crucial to note that these are analogous compounds, and their solubility behavior may not be directly extrapolated to quinoline-2,4-dicarboxylic acid due to differences in the number and position of the carboxylic acid groups, which significantly impact crystal lattice energy and solvation.

| Compound | Solvent | Solubility | Source |

| Quinaldic Acid (Quinoline-2-carboxylic acid) | Water | 14,000 mg/L (at 25 °C) | [3] |

| Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) | Water | 11,000 mg/L (at 25 °C) | [4] |

| Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) | Alcohol | Slightly soluble | [4] |

| Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) | Ether | Almost insoluble | [4] |

| Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) | Benzene | Almost insoluble | [4] |

Experimental Protocol for the Determination of Solubility

Given the lack of published quantitative data, a robust and reliable experimental protocol is essential for researchers to determine the solubility of quinoline-2,4-dicarboxylic acid in their solvents of interest. The following is a detailed, step-by-step methodology based on the equilibrium solubility method.

Materials and Equipment

-

Quinoline-2,4-dicarboxylic acid (high purity)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, DMSO, DMF), analytical grade or higher

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of quinoline-2,4-dicarboxylic acid and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Sample Preparation for Solubility Determination:

-

Into a series of vials, add a known volume (e.g., 2 mL) of the organic solvent of interest.

-

Add an excess amount of quinoline-2,4-dicarboxylic acid to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or on a magnetic stirrer with a temperature-controlled plate.

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using a validated HPLC method.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of quinoline-2,4-dicarboxylic acid in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Factors Influencing the Solubility of Quinoline-2,4-dicarboxylic Acid

Several factors can significantly impact the solubility of quinoline-2,4-dicarboxylic acid. A comprehensive understanding of these factors is essential for accurate solubility determination and for optimizing its use in various applications.

-

Solvent Properties: As discussed, the polarity, hydrogen bonding capacity, and dielectric constant of the solvent are primary determinants of solubility.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. It is advisable to determine the solubility at various temperatures to establish a temperature-dependent solubility profile.

-

pH (in aqueous and partially aqueous systems): As a dicarboxylic acid, the ionization state of quinoline-2,4-dicarboxylic acid is highly dependent on the pH of the medium. In acidic conditions, the non-ionized form will predominate, which is generally less water-soluble. As the pH increases, the carboxylic acid groups will deprotonate to form the more soluble carboxylate anions.

-

Crystal Polymorphism: The crystalline form of the solid can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different crystal lattice energies, leading to variations in their solubility. It is important to characterize the solid form used in solubility studies.

Conclusion

While a comprehensive, publicly available dataset on the solubility of quinoline-2,4-dicarboxylic acid in organic solvents is currently lacking, this technical guide provides a robust framework for researchers to navigate this data gap. By understanding the theoretical principles governing its solubility, leveraging comparative data from analogous compounds, and implementing the detailed experimental protocol provided, scientists can confidently and accurately determine the solubility profile of this important molecule. This foundational knowledge is critical for unlocking the full potential of quinoline-2,4-dicarboxylic acid in drug discovery, materials science, and beyond.

References

-

PubChem. Quinaldic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for Quinaldic acid (HMDB0000842). Available from: [Link]

-

PubChem. Quinolinic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Quinoline. Available from: [Link]

Sources

A Comprehensive Guide to the Theoretical and Computational Analysis of Quinoline-2,4-dicarboxylic Acid: A First-Principles Approach

Abstract

Quinoline-2,4-dicarboxylic acid is a key heterocyclic compound whose derivatives are integral to medicinal chemistry and materials science. Understanding its three-dimensional structure and electronic properties is paramount for designing novel therapeutic agents and functional materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing and interpreting theoretical calculations on the quinoline-2,4-dicarboxylic acid structure. By leveraging Density Functional Theory (DFT), this paper outlines a self-validating computational workflow, from initial structure optimization to the analysis of complex molecular properties. We delve into the causality behind methodological choices, ensuring that each step is grounded in established quantum chemical principles. The protocols and analyses presented herein are designed to furnish a robust in silico foundation for predicting molecular behavior, guiding synthesis, and accelerating the development of new chemical entities.

Introduction to Quinoline-2,4-dicarboxylic Acid and the Imperative for In Silico Analysis

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a wide array of natural products and synthetic compounds with significant biological activity.[1][2] Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological applications, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[3][4][5] This versatility stems from the unique electronic nature of the fused aromatic system and its ability to engage in various noncovalent interactions with biological targets.

Quinoline-2,4-dicarboxylic Acid: A Versatile Synthon

Quinoline-2,4-dicarboxylic acid (QDC), in particular, serves as a vital synthetic intermediate.[6][7] The presence of two carboxylic acid groups at the 2- and 4-positions provides reactive handles for further chemical modification, allowing for the construction of more complex molecular architectures. These derivatives have been explored as potent inhibitors of various enzymes, including the glutamate vesicular transport system, highlighting their potential in neuropharmacology.[6] Furthermore, the rigid, planar structure of the quinoline core combined with the hydrogen-bonding capabilities of the carboxylic acid groups makes QDC an interesting candidate for the design of supramolecular assemblies and coordination polymers.

The Role of In Silico Analysis in Modern Drug Discovery

Before committing to resource-intensive chemical synthesis and biological testing, computational chemistry offers a powerful, cost-effective means to predict molecular structure, stability, and reactivity.[8][9] Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow us to build a detailed, three-dimensional model of a molecule and probe its electronic landscape.[10] This in silico approach enables researchers to:

-

Determine the most stable three-dimensional conformation.

-

Predict spectroscopic signatures (e.g., IR, Raman, NMR).

-

Identify sites of electrophilic and nucleophilic reactivity.

-

Understand the distribution of electronic charge.

-

Evaluate the molecule's potential for intermolecular interactions.

This guide will provide a step-by-step protocol for conducting such an analysis on quinoline-2,4-dicarboxylic acid, transforming abstract quantum mechanical principles into actionable insights for the laboratory.

Foundational Principles of Theoretical Calculations

Density Functional Theory (DFT) as the Method of Choice

For medium-sized organic molecules like QDC, Density Functional Theory (DFT) has become the most popular and versatile quantum mechanical modeling method.[11] DFT offers a remarkable balance between computational accuracy and efficiency.[12] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more manageable variable.[8][10]

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.

Selecting the Appropriate Functional and Basis Set

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is a workhorse in computational organic chemistry. It combines the strengths of both Hartree-Fock theory and DFT, providing a robust and well-validated method for predicting molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic systems.[5][13] Its widespread use provides a wealth of comparative data in the literature.

Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is an excellent choice for this type of analysis for the following reasons:

-

6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing the valence electrons involved in chemical bonding.

-

++ : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with significant lone-pair electron density, such as the oxygen atoms in the carboxylic acid groups.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds and noncovalent interactions.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level theoretical approach that is well-suited for obtaining reliable and publication-quality data for quinoline-2,4-dicarboxylic acid.[11][14]

Core Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the theoretical analysis of quinoline-2,4-dicarboxylic acid using a standard quantum chemistry software package like Gaussian.

Step 1: Initial Structure Generation

The first step is to generate an initial 3D structure of the molecule. This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). It is not necessary for this initial structure to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization

This is the most critical step in the workflow. A geometry optimization calculation systematically adjusts the positions of the atoms to find the arrangement with the lowest possible total energy on the potential energy surface. This minimum-energy structure represents the most stable, or "equilibrium," geometry of the molecule in the gas phase.

-

Causality: Performing all subsequent analyses on a non-optimized structure would yield meaningless results, as the properties would correspond to an energetically unfavorable and thus physically unrealistic state.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation must be performed on the optimized structure using the same level of theory (B3LYP/6-311++G(d,p)). This step serves two essential purposes:

-

Thermodynamic Data: It calculates thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Verification of Minimum: It serves as a crucial self-validation check. For a structure to be a true energy minimum, all calculated vibrational frequencies must be positive (real). The presence of one or more imaginary frequencies indicates that the structure is not a minimum but a transition state, requiring further optimization.[13]

-

Trustworthiness: This step is the protocol's primary self-validating mechanism. A successful frequency calculation with no imaginary frequencies provides high confidence that the obtained geometry is a stable, physically meaningful structure. The calculated frequencies can also be compared with experimental FT-IR or Raman spectra to further validate the theoretical model.[15]

Step 4: Analysis of Molecular Properties

With a validated minimum-energy structure, a suite of electronic and structural properties can be calculated. These calculations are typically performed as "single-point energy" calculations on the optimized geometry. Key properties to analyze include:

-

Optimized geometric parameters (bond lengths, angles).

-

Frontier Molecular Orbitals (HOMO-LUMO).

-

Molecular Electrostatic Potential (MEP).

-

Natural Bond Orbital (NBO) analysis for charge distribution.

The logical flow of this core workflow is depicted in the diagram below.

Caption: A flowchart of the core computational workflow.

Analysis and Interpretation of Computational Data

This section details how to interpret the key outputs from the computational workflow, translating raw data into meaningful chemical insights relevant to drug development.

Structural Parameters (Optimized Geometry)

The primary output of the geometry optimization is a set of Cartesian coordinates for the most stable structure. From this, crucial parameters like bond lengths, bond angles, and dihedral angles can be measured. For QDC, key parameters to analyze would include the planarity of the quinoline ring system and the orientation of the carboxylic acid groups relative to the ring. These theoretical values can be directly compared with experimental data from X-ray crystallography if available, providing a powerful benchmark for the accuracy of the chosen computational method.[1][16]

Table 1: Representative Theoretical vs. Experimental Structural Data for a Quinoline Carboxylic Acid Derivative

| Parameter | Theoretical (DFT) | Experimental (X-ray) |

|---|---|---|

| Dihedral Angle (Quinoline-Carboxyl) | 45.1° | 45.05° |

| Dihedral Angle (Quinoline-Phenyl) | 25.3° | 25.29° |

| C=O Bond Length | 1.21 Å | 1.20 Å |

| C-O Bond Length | 1.35 Å | 1.34 Å |

Note: Data presented is illustrative, based on a related structure, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, to demonstrate typical agreement.[16]

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs).[17] They are critical for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[17] For drug design, this gap can inform the molecule's metabolic stability and potential for charge-transfer interactions.

For QDC, one would expect the HOMO to be distributed over the electron-rich quinoline ring, while the LUMO would likely be localized on the electron-withdrawing carboxylic acid groups and the pyridine portion of the quinoline system.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule.[18][19] It is plotted onto the molecule's electron density surface.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like the carbonyl oxygens in QDC). These are the most likely sites to attract positive charges, such as protons or metal ions, and are key for hydrogen bond accepting.[20][21][22]

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms (like the acidic protons of the carboxyl groups). These regions are susceptible to nucleophilic attack.

-

Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral or nonpolar character, such as the C-H bonds of the benzene portion of the quinoline ring.

For drug development professionals, the MEP map provides an intuitive guide to where a molecule might interact with a biological target. For QDC, the deep red potentials around the carbonyl oxygens and the deep blue potential on the acidic protons immediately highlight the primary sites for hydrogen bonding and electrostatic interactions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.cnr.it [iris.cnr.it]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 6. Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijastems.org [ijastems.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Structure, first Order Hyperpolarizability, NBO and HOMO-LUMO Analysis of Cinnoline-4-Carboxylic Acid | Semantic Scholar [semanticscholar.org]

- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 16. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Quinoline-2,4-dicarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-2,4-dicarboxylic acid, a key heterocyclic compound, has garnered significant attention within the scientific community for its versatile applications, particularly in the realm of medicinal chemistry and drug development. Its rigid, planar structure, featuring a fused benzene and pyridine ring system decorated with two carboxylic acid moieties, provides a unique scaffold for the design of novel therapeutic agents. This guide offers a comprehensive overview of quinoline-2,4-dicarboxylic acid, delving into its nomenclature, synthesis, physicochemical properties, and its emerging role in targeting various biological pathways implicated in disease.

Part 1: Core Identification and Nomenclature

CAS Number: 5323-57-9[1]

IUPAC Name: Quinoline-2,4-dicarboxylic acid

Synonyms: 2,4-Quinolinedicarboxylic Acid

The nomenclature is straightforward, with "quinoline" defining the core heterocyclic system, and "2,4-dicarboxylic acid" indicating the positions of the two carboxyl groups on this backbone. This precise naming is crucial for unambiguous identification in research and regulatory documentation.

Part 2: Synthesis and Mechanistic Insights

The synthesis of quinoline-2,4-dicarboxylic acid and its derivatives is most notably achieved through classical named reactions in organic chemistry, primarily the Pfitzinger and Doebner-von Miller reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline ring.

The Pfitzinger Reaction: A Robust Synthetic Approach

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound in the presence of a base.[2][3][4] For the synthesis of quinoline-2,4-dicarboxylic acid, a modification of this reaction is employed, often utilizing a pyruvate derivative. A facile microwave-assisted Pfitzinger-type reaction between isatin and sodium pyruvate has been reported to yield quinoline-2,4-dicarboxylic acid.[5]

Reaction Mechanism:

The reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[2] This is followed by condensation with the carbonyl compound (in this case, a pyruvate derivative) to form an imine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid scaffold.[2]

Caption: Pfitzinger reaction pathway for quinoline-2,4-dicarboxylic acid synthesis.

Experimental Protocol (Conceptual):

-

Reactant Preparation: A mixture of isatin and a suitable pyruvate derivative is prepared in an appropriate solvent, such as ethanol or water.

-

Base Addition: A strong base, typically potassium hydroxide, is added to the reaction mixture to facilitate the initial ring-opening of isatin.

-

Condensation and Cyclization: The reaction is heated, often under reflux or microwave irradiation, to promote the condensation and subsequent cyclization steps.[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and acidified to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization.

The Doebner-von Miller Reaction: An Alternative Pathway

The Doebner-von Miller reaction offers another versatile method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[6] For the synthesis of quinoline-2,4-dicarboxylic acid, a modified pathway is utilized. Twenty-six derivatives of quinoline-2,4-dicarboxylic acid were synthesized via a modified Doebner-von Miller pathway for evaluation as inhibitors of the glutamate vesicular transport protein.[7]

Reaction Mechanism:

The reaction is initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[6] The resulting adduct can then undergo fragmentation and recombination, leading to a new α,β-unsaturated imine. This intermediate undergoes intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is then oxidized to the final quinoline product.[6]

Caption: Generalized Doebner-von Miller reaction for quinoline synthesis.

Part 3: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of quinoline-2,4-dicarboxylic acid is essential for its application in research and development.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₁H₇NO₄ | |

| Molecular Weight | 217.18 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 229 °C | |

| Storage Temperature | 2-30°C |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the carboxylic acid groups. For the related quinoline-4-carboxylic acid, ¹H NMR data is available.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for the carbon atoms of the quinoline core and the two carboxylic acid groups. The carbonyl carbons of the carboxylic acids would appear at the downfield end of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum of quinoline-2,4-dicarboxylic acid would be characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic acid groups (broad band typically in the range of 2500-3300 cm⁻¹) and the C=O stretching of the carbonyl groups (around 1700 cm⁻¹). The aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: Under electron ionization (EI), the mass spectrum would likely show the molecular ion peak, followed by fragmentation patterns involving the loss of the carboxylic acid groups (as COOH or CO₂).[9] Electrospray ionization (ESI) would readily form the [M+H]⁺ or [M-H]⁻ ions, depending on the mode.[9]

Part 4: Applications in Drug Discovery and Development

The rigid scaffold and the presence of hydrogen-bonding donors and acceptors make quinoline-2,4-dicarboxylic acid and its derivatives attractive candidates for drug discovery.

Inhibition of Vesicular Glutamate Transporters (VGLUTs)

One of the most significant applications of quinoline-2,4-dicarboxylic acid derivatives is as inhibitors of vesicular glutamate transporters (VGLUTs).[7][10][11][12][13] VGLUTs are responsible for packaging the excitatory neurotransmitter glutamate into synaptic vesicles, a critical step in neurotransmission. Dysregulation of glutamate signaling is implicated in a range of neurological and psychiatric disorders.

Mechanism of Action:

Quinoline-2,4-dicarboxylic acids act as conformationally-restricted mimics of glutamate, competitively inhibiting its uptake by VGLUTs.[10] Structure-activity relationship (SAR) studies have shown that substituents on the quinoline ring can significantly impact inhibitory potency. For instance, the presence of halogens at the 6- or 8-positions, a hydroxyl group at the 8-position, or a tethered aromatic moiety at the 6- or 7-position can enhance inhibitory activity.[7]

Caption: Competitive inhibition of VGLUT by quinoline-2,4-dicarboxylic acid derivatives.

Anticancer Activity